molecular formula C11H9Cl2NO2 B15339857 3-(4,5-Dichloro-3-indolyl)propanoic Acid

3-(4,5-Dichloro-3-indolyl)propanoic Acid

Cat. No.: B15339857
M. Wt: 258.10 g/mol
InChI Key: VLRVBUSTZXFOJX-UHFFFAOYSA-N
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Description

3-(4,5-Dichloro-3-indolyl)propanoic Acid is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by the presence of a propanoic acid group attached to a dichloro-substituted indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dichloro-3-indolyl)propanoic Acid typically involves the reaction of 4,5-dichloroindole with a suitable propanoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where 4,5-dichloroindole is reacted with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dichloro-3-indolyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-(4,5-Dichloro-3-indolyl)propanoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,5-Dichloro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to undergo redox reactions can contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dichloro-3-indolyl)propanoic Acid is unique due to the presence of dichloro substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity compared to other indole derivatives .

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

3-(4,5-dichloro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H9Cl2NO2/c12-7-2-3-8-10(11(7)13)6(5-14-8)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16)

InChI Key

VLRVBUSTZXFOJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CCC(=O)O)Cl)Cl

Origin of Product

United States

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